Dibutyl Phosphate-d18

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Solvent

Dibutyl Phosphate-d18 (DBP-d18) finds application in scientific research as a solvent. Its non-polar nature allows it to dissolve various hydrophobic organic compounds, making it useful in biochemical research, environmental studies, and material science. For example, DBP-d18 can be used to dissolve lipids, steroids, and aromatic hydrocarbons for further analysis using techniques like chromatography and mass spectrometry. Source: Biosynth product page on Dibutyl phosphate-d18:

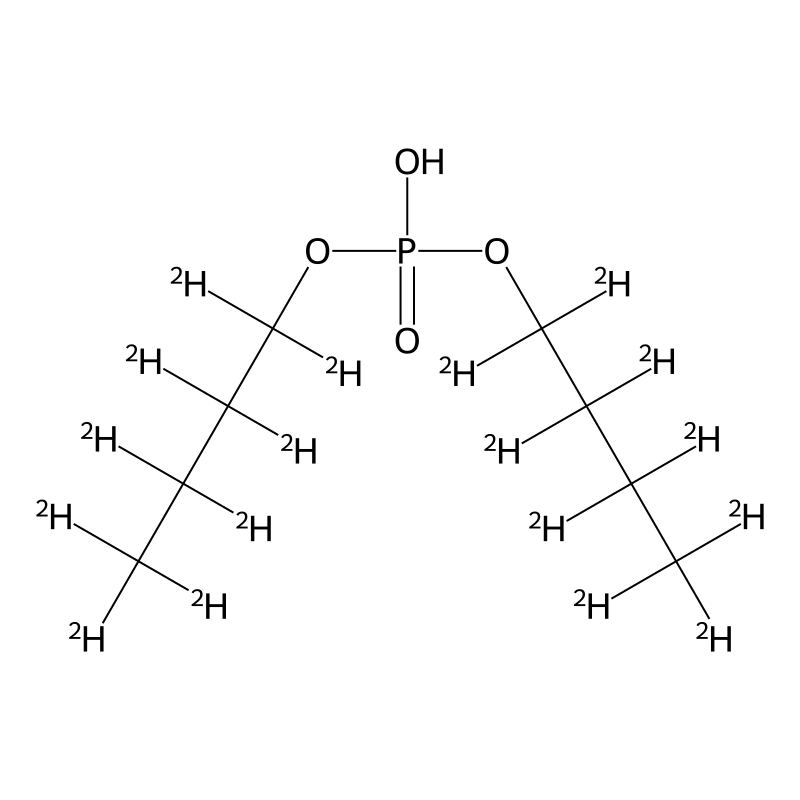

Dibutyl Phosphate-d18 is a deuterated derivative of dibutyl phosphate, characterized by the incorporation of deuterium atoms in place of hydrogen. This compound is a pale amber, odorless liquid with a molecular formula of and a molecular weight of 228.32 g/mol. It is moderately soluble in water and is primarily used in various chemical applications due to its unique isotopic labeling, which enhances its utility in research settings, particularly in nuclear magnetic resonance spectroscopy and metabolic tracing studies .

- Esterification: It can react with alcohols to form new esters.

- Hydrolysis: In the presence of water, it can revert to phosphoric acid and butanol.

- Nucleophilic Substitution: The phosphate group can be substituted by nucleophiles under appropriate conditions.

The reactivity profile indicates that it is moderately stable but can react vigorously with strong bases, releasing flammable hydrogen gas .

The synthesis of Dibutyl Phosphate-d18 typically involves the partial esterification of phosphoric acid with deuterated butanol. The general steps include:

- Preparation of Deuterated Butanol: This is achieved through the reduction of corresponding carbonyl compounds using deuterated reagents.

- Esterification Reaction: The deuterated butanol is reacted with phosphoric acid under controlled conditions (temperature and catalyst presence) to yield Dibutyl Phosphate-d18.

- Purification: The product is purified through distillation or chromatography to remove any unreacted materials or by-products .

Dibutyl Phosphate-d18 finds applications across various fields:

- Analytical Chemistry: Used as a stable isotope-labeled standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

- Environmental Studies: Employed in tracing studies to monitor the fate of organic pollutants.

- Biochemistry: Utilized in metabolic studies to understand the pathways of phosphate esters in biological systems .

Interaction studies involving Dibutyl Phosphate-d18 focus on its behavior in biological systems and its effects on various enzymes and cellular components. These studies help elucidate how the compound interacts with lipid membranes and proteins, potentially influencing cellular functions and signaling pathways. The unique isotopic labeling allows researchers to track these interactions more effectively than with non-deuterated analogs .

Several compounds are structurally similar to Dibutyl Phosphate-d18, each possessing unique properties that differentiate them:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dibutyl Phosphate | C8H18O4P | Non-deuterated version; widely used as a solvent and reagent. |

| Diethyl Phosphate | C6H15O4P | Shorter alkyl chains; used in similar applications but has different solubility properties. |

| Tributyl Phosphate | C12H27O4P | Contains three butyl groups; exhibits different reactivity patterns due to increased steric hindrance. |

Dibutyl Phosphate-d18 is unique due to its deuterium labeling, which enhances stability and allows for detailed studies in various scientific fields, particularly where isotopic tracing is crucial .

Synthetic Routes and Reaction Mechanisms

The synthesis of dibutyl phosphate-d18 represents a specialized application of organophosphate chemistry that requires precise control of deuterium incorporation while maintaining the integrity of the phosphate ester linkages. The primary synthetic approach involves the reaction of phosphorus derivatives with deuterated n-butanol under carefully controlled conditions .

The most commonly employed synthetic route utilizes phosphorus oxychloride as the starting material. The reaction proceeds through a sequential nucleophilic substitution mechanism where phosphorus oxychloride and n-butanol undergo a three-step process to produce monobutyl chlorophosphate, dibutyl chlorophosphate, and finally dibutyl phosphate [2]. The reaction mechanism follows the general pathway:

Step 1: POCl₃ + BuOH → BuOPOCl₂ + HCl

Step 2: BuOPOCl₂ + BuOH → Bu₂POCl + HCl

Step 3: Bu₂POCl + H₂O → Bu₂PO₄H + HCl

Where Bu represents the n-butyl group. For the deuterated variant, specifically labeled deuterated butanol precursors are employed to achieve the d18 isotopic labeling pattern [3].

An alternative synthetic methodology involves the direct esterification of phosphoric acid with n-butanol. This approach requires elevated temperatures ranging from 125-135°C and carefully controlled reaction conditions to achieve optimal yields [4]. The optimal molar ratio of n-butanol to phosphorous acid has been determined to be 3.6:1, with reaction times of approximately 3 hours yielding dibutyl phosphate in 68% conversion efficiency [4].

The reaction proceeds via acid-catalyzed esterification, where the phosphoric acid acts as both the phosphorylating agent and the catalyst. The mechanism involves protonation of the phosphoric acid, followed by nucleophilic attack by the alcohol oxygen, formation of a tetrahedral intermediate, and subsequent elimination of water to form the phosphate ester bond [5].

Temperature and Pressure Considerations

Optimal reaction temperatures for dibutyl phosphate synthesis have been extensively studied. The temperature range of 125-135°C provides the best balance between reaction rate and product selectivity [4]. Higher temperatures can lead to thermal decomposition of the product, while lower temperatures result in incomplete conversion and extended reaction times.

High-pressure conditions have been investigated for phosphate esterification reactions. Studies demonstrate that pressures of 6 GPa at room temperature can significantly enhance esterification yields, with monomethyl phosphate formation increasing from 0.5% at ambient pressure to 13% under high-pressure conditions [6]. These findings suggest potential applications for high-pressure synthesis of deuterated phosphate esters.

Reaction Kinetics and Mechanistic Studies

The kinetics of phosphate esterification follow second-order reaction mechanics, with rate constants dependent on temperature, concentration, and the nature of substituents [2]. Computational fluid dynamics modeling of microreactor systems has provided detailed insights into mass transfer and reaction rate parameters for these transformations [2].

The reaction proceeds through an SN2-like mechanism at the phosphorus center, with the alcohol acting as the nucleophile and chloride or hydroxide serving as the leaving group. The stereochemistry at phosphorus is retained throughout the process, which is crucial for maintaining the integrity of deuterium labeling patterns [7].

Deuteration Strategies and Isotope Exchange Processes

Deuterium incorporation into dibutyl phosphate requires sophisticated strategies to achieve the d18 labeling pattern, where all eighteen hydrogen atoms in the butyl chains are replaced with deuterium atoms. This level of deuteration presents unique synthetic challenges that require specialized approaches [3] [8].

Direct Synthesis from Deuterated Precursors

The most straightforward approach involves the synthesis of dibutyl phosphate-d18 using fully deuterated n-butanol as the starting material. This method ensures complete deuterium incorporation while avoiding potential isotope exchange reactions that could compromise labeling fidelity [3] [8].

The deuterated n-butanol precursor can be synthesized through various routes, including reduction of butyric acid with deuterium gas over metal catalysts, or through deuterium exchange reactions under basic conditions. The choice of synthesis route for the deuterated precursor significantly impacts the final isotopic purity of the target compound [9].

Isotope Exchange Methodologies

Alternative approaches to deuteration involve hydrogen-deuterium exchange processes applied to pre-formed dibutyl phosphate. These methods require careful consideration of exchange kinetics and selectivity to achieve uniform deuteration throughout the molecule [10].

Base-catalyzed deuterium exchange represents one viable approach, utilizing deuterium oxide in the presence of strong bases such as sodium deuteroxide. The exchange process must be carefully controlled to prevent hydrolysis of the phosphate ester bonds while promoting efficient hydrogen-deuterium exchange at the desired positions [11].

Acid-catalyzed exchange processes have also been investigated, though these approaches require lower temperatures and shorter reaction times to prevent decomposition of the phosphate ester functionality. The use of deuterated solvents and acid catalysts enables selective deuteration while maintaining structural integrity [11].

Enzymatic Deuteration Approaches

Recent advances in enzymatic deuteration offer promising alternatives for selective isotope incorporation. Enzyme-catalyzed hydrogen-deuterium exchange can provide regioselective deuteration under mild conditions, potentially offering advantages over traditional chemical methods [12].

Phosphatase enzymes operating in deuterium oxide environments can facilitate isotope exchange at specific positions within phosphate ester substrates. However, the application of these methods to dibutyl phosphate-d18 synthesis requires careful optimization of reaction conditions to prevent unwanted hydrolysis reactions [12].

Deuterium Kinetic Isotope Effects

Understanding deuterium kinetic isotope effects is crucial for optimizing synthetic routes to dibutyl phosphate-d18. Primary deuterium isotope effects typically range from 2-8 for C-H bond breaking processes, while secondary isotope effects are generally smaller but still significant for synthetic planning [13].

The incorporation of deuterium affects reaction rates through changes in zero-point vibrational energies and activation barriers. These effects must be considered when designing synthetic routes to ensure efficient conversion and high isotopic purity [14].

Quality Control for Deuteration

Verification of deuterium incorporation requires sophisticated analytical techniques. Nuclear magnetic resonance spectroscopy provides the most direct method for confirming deuterium content, with ²H NMR offering quantitative analysis of isotopic enrichment levels [3].

Mass spectrometry analysis confirms the overall molecular weight increase corresponding to deuterium incorporation. High-resolution mass spectrometry can distinguish between different isotopic incorporation patterns and identify potential sites of incomplete deuteration [3] [8].

Purification Protocols and Quality Assessment

The purification of dibutyl phosphate-d18 requires specialized protocols that preserve isotopic integrity while removing synthetic impurities and by-products. Traditional purification methods must be adapted to account for the unique properties of deuterated compounds [15] [16].

Chromatographic Purification Methods

Gas chromatography represents the primary analytical and preparative separation technique for dibutyl phosphate and its derivatives. The method typically employs phosphorus-selective flame photometric detection, providing high sensitivity and selectivity for organophosphate compounds [15].

Standard gas chromatographic conditions utilize glass columns packed with 3% OV-101 on 100/120 mesh Chromosorb WHP, operated at 155°C column temperature with injection and detector temperatures of 220°C and 210°C respectively [15]. Retention times for dibutyl phosphate under these conditions are approximately 4 minutes, with tributyl phosphate serving as an internal standard at 6 minutes retention time [15].

Thin-layer chromatography provides an alternative separation method using silica gel GF254 plates with chloroform:methanol (65:35) as the developing solvent system. This method achieves baseline separation of dibutyl phosphate from related phosphate esters and synthetic impurities [17].

High-performance liquid chromatography offers advantages for preparative-scale purifications, particularly for thermally sensitive deuterated compounds. Reverse-phase chromatography using C18 stationary phases with aqueous-organic mobile phases provides excellent resolution while operating under mild conditions [18].

Distillation and Thermal Purification

Fractional distillation represents a traditional purification method for dibutyl phosphate, though special considerations apply to deuterated variants. The boiling point of dibutyl phosphate is approximately 250°C at atmospheric pressure, allowing for purification by vacuum distillation at reduced temperatures .

For dibutyl phosphate-d18, vacuum distillation must be performed under carefully controlled conditions to prevent thermal decomposition and potential deuterium-hydrogen exchange. Typical distillation conditions employ pressures of 5-10 mmHg with reboiler temperatures maintained below 200°C [19].

The deuterated compound exhibits slightly different physical properties compared to the non-deuterated analog, including higher boiling point and different vapor pressure characteristics. These differences must be accounted for when designing distillation protocols [20].

Chemical Purification Methods

Acid-base extraction procedures can effectively remove ionic impurities from dibutyl phosphate-d18 preparations. The compound exhibits weak acid properties due to the ionizable hydrogen on the phosphate group, allowing for selective extraction and purification [5].

Treatment with aqueous sodium hydroxide solutions converts dibutyl phosphate to its sodium salt, which can be isolated and subsequently acidified to regenerate the free acid form. This process effectively removes neutral organic impurities while preserving the deuterated structure [5].

Ion exchange chromatography using strong anion exchange resins provides another purification approach. Dibutyl phosphate-d18 can be loaded onto the resin in its anionic form and subsequently eluted with increasing salt concentrations [21].

Analytical Quality Assessment

Quality assessment of purified dibutyl phosphate-d18 requires multiple analytical techniques to confirm both chemical purity and isotopic integrity. Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation and deuterium content analysis [3] [8].

¹H NMR analysis of the purified product should show minimal residual hydrogen signals in the butyl chain regions, with integration values corresponding to greater than 95% deuteration efficiency. The characteristic phosphate hydrogen signal should remain intact, appearing as a doublet due to coupling with phosphorus [3].

³¹P NMR spectroscopy provides information about the phosphorus environment and can detect impurities such as pyrophosphates or other phosphorus-containing by-products. The chemical shift for dibutyl phosphate typically appears around 1-2 ppm relative to phosphoric acid [22].

Mass spectrometry analysis confirms the molecular weight and isotopic composition. High-resolution mass spectrometry can distinguish between different deuteration patterns and quantify the extent of isotopic incorporation [8].

Purity Specifications and Standards

Commercial specifications for dibutyl phosphate-d18 typically require isotopic purity greater than 95% deuterium incorporation and chemical purity exceeding 97% by gas chromatographic analysis [8]. These specifications ensure consistent performance in analytical applications requiring high isotopic fidelity.

Water content must be carefully controlled, as moisture can catalyze deuterium-hydrogen exchange reactions during storage. Karl Fischer titration is employed to verify water content below 0.1% by weight [23].

Heavy metal contamination, particularly from synthetic catalysts, must be monitored using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry. Acceptable limits typically require heavy metal content below 10 ppm total [23].

Scale-up Considerations for Laboratory and Industrial Production

The transition from laboratory-scale synthesis to industrial production of dibutyl phosphate-d18 presents unique challenges related to cost, safety, and process optimization. Scale-up considerations must address both technical and economic factors while maintaining product quality and isotopic integrity [24] [25].

Process Design and Engineering

Industrial synthesis of dibutyl phosphate-d18 requires careful consideration of reactor design and process intensification strategies. Continuous flow microreactor technology offers advantages for controlling exothermic phosphorylation reactions while providing precise temperature and residence time control [2] [26].

Microreactor systems enable enhanced heat and mass transfer compared to traditional batch reactors, reducing reaction times from hours to minutes while improving selectivity and yield [2]. The high surface-area-to-volume ratio of microchannels facilitates efficient temperature control during highly exothermic phosphorylation reactions.

Heat integration strategies become critical at industrial scale due to the highly exothermic nature of phosphorylation reactions. The heat of reaction for phosphorus oxychloride with alcohols can exceed 100 kJ/mol, requiring robust cooling systems and temperature control strategies [2].

Raw Material Considerations

The cost of deuterated starting materials represents a significant economic factor in large-scale production. Deuterated n-butanol commands premium pricing compared to normal butanol, making efficient utilization and recycling strategies essential for economic viability [24].

Alternative starting materials and synthetic routes may become favorable at larger scales. The use of less expensive deuterated precursors followed by isotope exchange reactions could provide cost advantages, though these approaches require validation of isotopic purity and yield [24].

Supply chain considerations for deuterated materials require careful planning due to limited supplier options and potential delivery lead times. Strategic partnerships with deuterium suppliers may be necessary to ensure consistent material availability [27].

Safety and Environmental Considerations

Industrial production requires comprehensive safety protocols due to the corrosive nature of phosphorus oxychloride and the generation of hydrogen chloride gas during synthesis. Appropriate ventilation systems, scrubber technologies, and personal protective equipment are essential [23].

Environmental regulations regarding organophosphate production require implementation of waste treatment and emission control systems. The disposal of deuterated waste materials may require specialized protocols due to their isotopic composition [28].

Emergency response procedures must address potential releases of corrosive materials and toxic gases. Training programs for operational personnel should emphasize the unique hazards associated with phosphorus chemistry and deuterated materials [23].

Quality Assurance at Scale

Maintaining consistent quality becomes more challenging at industrial scale due to variations in mixing, heat transfer, and residence time distribution. Statistical process control methods should be implemented to monitor critical quality parameters [29].

Analytical testing protocols must be adapted for higher throughput while maintaining accuracy and precision. Automated sampling systems and online analytical techniques may be required to ensure adequate quality monitoring without excessive labor costs [29].

Batch-to-batch consistency requires careful control of all process parameters, including temperature profiles, mixing rates, and raw material specifications. Robust process control systems with feedback loops help maintain consistent operating conditions [29].

Economic Optimization

Process optimization studies should focus on maximizing yield while minimizing raw material consumption and processing time. Response surface methodology and design of experiments approaches can identify optimal operating conditions for scaled production [4].

Energy integration opportunities, such as heat recovery from exothermic reactions, can significantly reduce operating costs at industrial scale. Process simulation software can identify optimal heat integration strategies [25].

Waste minimization strategies, including solvent recovery and by-product utilization, contribute to improved process economics and environmental performance. The value of recovered deuterated materials may justify additional processing steps [25].

Technology Transfer and Validation

Successful scale-up requires systematic validation of laboratory procedures under industrial conditions. Pilot-scale studies provide essential data for final process design and help identify potential scale-up challenges before full implementation [30].

Technology transfer protocols should include detailed documentation of critical process parameters, operating procedures, and quality control methods. Training programs ensure consistent implementation of laboratory-developed procedures at industrial scale [30].